![molecular formula C13H18O3 B14671820 Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate CAS No. 51028-95-6](/img/structure/B14671820.png)
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a methoxy group, an isopropyl group, and a phenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the use of protective groups may be necessary to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Strong acids like hydrochloric acid or sulfuric acid for demethylation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of phenolic compounds.
Aplicaciones Científicas De Investigación
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism by which Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate exerts its effects involves interactions with various molecular targets. The methoxy and isopropyl groups contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing active metabolites that may interact with specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate: shares similarities with other phenyl acetate derivatives such as:
Uniqueness
- The presence of both a methoxy group and an isopropyl group in this compound makes it unique compared to other phenyl acetate derivatives. These functional groups contribute to its distinct chemical properties and potential applications .
Propiedades
Número CAS |
51028-95-6 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl 2-(3-methoxy-5-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-10(7-13(14)16-4)6-12(8-11)15-3/h5-6,8-9H,7H2,1-4H3 |
Clave InChI |
DWQXZAGQRVCSEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
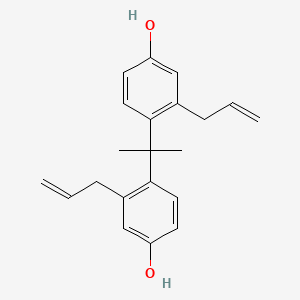
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
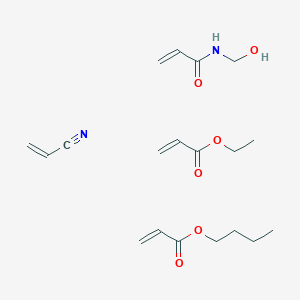


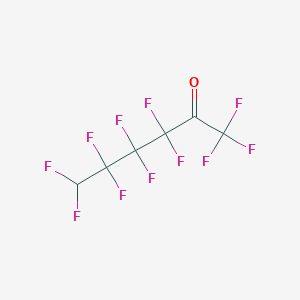
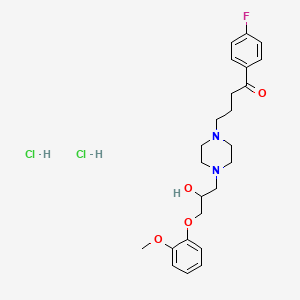
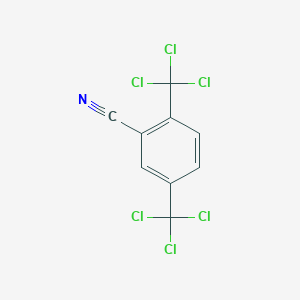
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)


![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
